ethyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of 2-bromobenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate has been explored for various scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting central nervous system disorders.
Biological Studies: Investigating its effects on neurotransmitter receptors and ion channels.
Pharmaceutical Industry: As an intermediate in the synthesis of more complex piperazine-based drugs.
Chemical Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. The compound may also affect ion channels, altering the flow of ions across cell membranes and influencing cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
Ethyl 4-[(2-chlorophenyl)methyl]piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may result in different biological activity.
Ethyl 4-[(2-fluorophenyl)methyl]piperazine-1-carboxylate: Contains a fluorine atom, potentially leading to different pharmacokinetic properties.
Ethyl 4-[(2-methylphenyl)methyl]piperazine-1-carboxylate: The presence of a methyl group may influence the compound’s lipophilicity and metabolic stability.
The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPIRAVLLJXMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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